molecular formula C10H14O4 B12570332 2H-Pyran-2-carboxylic acid, 3,4-dihydro-4-oxo-, butyl ester, (2R)- CAS No. 190017-86-8

2H-Pyran-2-carboxylic acid, 3,4-dihydro-4-oxo-, butyl ester, (2R)-

Cat. No.: B12570332
CAS No.: 190017-86-8
M. Wt: 198.22 g/mol
InChI Key: QTTDTNKAFRMTMH-SECBINFHSA-N
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Description

2H-Pyran-2-carboxylic acid, 3,4-dihydro-4-oxo-, butyl ester, (2R)- is a chemical compound known for its unique structure and properties. It belongs to the class of pyran derivatives, which are characterized by a six-membered ring containing one oxygen atom. This compound is often used in various scientific research applications due to its interesting chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-2-carboxylic acid, 3,4-dihydro-4-oxo-, butyl ester, (2R)- typically involves the reaction of 3,4-dihydro-2H-pyran with butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The final product is typically isolated through distillation and further purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-2-carboxylic acid, 3,4-dihydro-4-oxo-, butyl ester, (2R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2H-Pyran-2-carboxylic acid, 3,4-dihydro-4-oxo-, butyl ester, (2R)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Pyran-2-carboxylic acid, 3,4-dihydro-4-oxo-, butyl ester, (2R)- involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyran-2-carboxylic acid, 3,4-dihydro-4-oxo-, butyl ester, (2R)- is unique due to its specific ester group and the (2R)- configuration, which can influence its reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

190017-86-8

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

butyl (2R)-4-oxo-2,3-dihydropyran-2-carboxylate

InChI

InChI=1S/C10H14O4/c1-2-3-5-14-10(12)9-7-8(11)4-6-13-9/h4,6,9H,2-3,5,7H2,1H3/t9-/m1/s1

InChI Key

QTTDTNKAFRMTMH-SECBINFHSA-N

Isomeric SMILES

CCCCOC(=O)[C@H]1CC(=O)C=CO1

Canonical SMILES

CCCCOC(=O)C1CC(=O)C=CO1

Origin of Product

United States

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